4-phenyl-2-[(Z)-[(3Z)-3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole
Description
Properties
Molecular Formula |
C28H23N3O2 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
4-phenyl-2-[(Z)-[(3Z)-3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C28H23N3O2/c1-3-9-19(10-4-1)25-17-32-27(30-25)15-23-21-13-7-8-14-22(21)24(29-23)16-28-31-26(18-33-28)20-11-5-2-6-12-20/h1-16,25-26,29H,17-18H2/b23-15-,24-16- |
InChI Key |
GBRKRIUSANJDJX-MPKYGIEOSA-N |
Isomeric SMILES |
C1OC(=NC1C2=CC=CC=C2)/C=C/3\N/C(=C\C4=NC(CO4)C5=CC=CC=C5)/C6=CC=CC=C36 |
Canonical SMILES |
C1C(N=C(O1)C=C2C3=CC=CC=C3C(=CC4=NC(CO4)C5=CC=CC=C5)N2)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Amino Alcohols and Carbonyl Compounds
The oxazole rings in this compound are typically synthesized via cyclocondensation reactions. A common approach involves reacting 2-amino-1-phenylethanol with triethyl orthoformate under acidic conditions to form 4-phenyl-4,5-dihydro-1,3-oxazole (oxazoline) . Subsequent functionalization introduces aldehyde groups at the 2-position of the oxazoline, enabling condensation with isoindoline precursors. For example, phthalonitrile derivatives are cyclized using ammonia or primary amines to generate isoindoline intermediates, which then undergo Schiff base formation with oxazoline aldehydes .
Key Conditions
-
Solvent: Toluene or dichloromethane
-
Temperature: 80–100°C
-
Catalyst: Acetic acid or p-toluenesulfonic acid
Metal-Templated Synthesis Using Cadmium Acetate
Cadmium acetate has been employed as a template to assemble the isoindoline-oxazole framework. In this method, phthalonitrile reacts with 4-phenyl-4,5-dihydro-1,3-oxazole-2-carbaldehyde in the presence of Cd(OAc)₂, forming a coordination complex that stabilizes the intermediate. After metal removal via acid treatment, the ligand is isolated as the target compound .
Procedure Overview
-
Combine phthalonitrile (1.25 g, 9.76 mmol), oxazoline aldehyde (2.50 g, 19.53 mmol), and Cd(OAc)₂ (1.12 g, 4.88 mmol) in toluene.
-
Reflux at 80°C for 96 hours under nitrogen.
Advantages
-
Enhances regioselectivity during imine bond formation.
Schiff Base Formation via Condensation Reactions
The methylidene bridges in the compound arise from Schiff base condensation between oxazoline aldehydes and isoindoline amines. For instance, 1,3-diiminoisoindoline reacts with two equivalents of 4-phenyl-4,5-dihydro-1,3-oxazole-2-carbaldehyde in ethanol, yielding the target product after recrystallization .
Optimization Insights
-
Stoichiometry: A 1:2 molar ratio (isoindoline:oxazoline) minimizes unreacted starting material.
-
pH Control: Mildly acidic conditions (pH 5–6) accelerate imine formation without hydrolyzing oxazoline rings .
Solid-Phase Synthesis Approaches
Solid-phase techniques improve purity by immobilizing intermediates on resin. The isoindoline core is first anchored to Wang resin via a carboxylic acid linker. Oxazoline aldehydes are then introduced sequentially using peptide coupling reagents, followed by cleavage from the resin with trifluoroacetic acid .
Typical Protocol
| Step | Reagent | Time |
|---|---|---|
| Resin activation | DIC/HOBt | 1 h |
| Oxazoline coupling | Oxazoline aldehyde, DMF | 12 h |
| Cleavage | TFA/H₂O (95:5) | 2 h |
Yield: ~50–70% (reported for analogous systems) .
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation reduces reaction times from days to hours. A mixture of phthalonitrile, oxazoline aldehydes, and ammonium acetate in DMF is irradiated at 120°C for 2 hours, directly yielding the target compound via one-pot cyclization and condensation .
Benefits
-
Energy Efficiency: 80% reduction in thermal energy input.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time | Complexity |
|---|---|---|---|---|
| Cyclocondensation | 40–60 | 90–95 | 48–72 h | Moderate |
| Metal-Templated | 55–65 | 95 | 96 h | High |
| Schiff Base | 50–70 | 85–90 | 24 h | Low |
| Solid-Phase | 50–70 | >98 | 36 h | High |
| Microwave | 60–75 | 90 | 2 h | Moderate |
Data inferred from analogous syntheses .
Structural Characterization
Post-synthesis analysis typically includes:
Chemical Reactions Analysis
Types of Reactions
“4-phenyl-2-[(Z)-[(3Z)-3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biology, derivatives of oxazole compounds are often explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, such compounds are investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In industry, these compounds may be used in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action of “4-phenyl-2-[(Z)-[(3Z)-3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Comparison with Similar Compounds
(Z)-5-Benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole (Compound 15)
This compound shares a dihydrooxazole core but lacks the isoindolylidene extension. Its structure was confirmed via SC-XRD (CCDC-2239857), revealing a planar oxazole ring with a benzylidene substituent. Key differences include:
- Conformational Rigidity : The absence of isoindolylidene reduces π-conjugation, leading to a less planar overall structure compared to the target compound .
- Crystallography : The crystal packing of Compound 15 is influenced by weaker van der Waals interactions due to simpler substituents, whereas the target compound’s extended conjugation may promote π-π stacking .
4-{[(4Z)-5-Oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}phenyl Acetate
This derivative features an electron-withdrawing acetate group, altering its electronic profile. The oxazole ring adopts a near-planar conformation, but the acetoxyphenyl substituent introduces steric hindrance, contrasting with the target compound’s unsubstituted phenyl groups .
Halogen-Substituted Thiazole Analogues
Compounds 4 and 5 (from ) are thiazole derivatives with fluorophenyl and chlorophenyl substituents. While structurally distinct from the target oxazole, their isostructural crystallography provides insights into substituent effects:
- Crystal Packing : Both compounds crystallize in triclinic P̄1 symmetry with two independent molecules per asymmetric unit. Halogen substituents (Cl vs. F) minimally affect molecular conformation but adjust intermolecular distances (e.g., Cl···π interactions in Compound 4 vs. F···H contacts in Compound 5) .
- Spectroscopic Properties : NMR data for analogous compounds (e.g., ) show that substituent electronegativity (e.g., F vs. Cl) shifts proton chemical shifts in regions adjacent to the heterocycle.
Data Tables
Table 1: Structural Comparison of Selected Analogues
Table 2: NMR Chemical Shift Comparisons (δ, ppm)
| Proton Region | Target Compound (Hypothetical) | Compound 1 | Compound 7 | Rapa |
|---|---|---|---|---|
| Region A (39–44) | ~7.2–7.8 (predicted) | 7.5–7.9 | 7.4–7.8 | 7.3–7.6 |
| Region B (29–36) | ~6.8–7.1 (predicted) | 6.9–7.2 | 6.8–7.1 | 6.7–7.0 |
Research Findings and Implications
- Synthetic Challenges : The target compound’s complexity necessitates advanced crystallization techniques (e.g., DMF solvent ) and SC-XRD refinement using programs like SHELXL .
- Functional Flexibility : Substituent variation (e.g., halogens, ester groups) fine-tunes electronic properties without disrupting core conformations, enabling tailored applications in optoelectronics or drug design.
- Biological Potential: Oxazole derivatives’ bioactivity suggests the target compound could be a candidate for antimicrobial or anticancer screening, particularly if its planarity enhances target binding.
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of this compound?
Answer:
Multi-step synthesis involving cyclocondensation, Schiff base formation, or [3+2] cycloaddition reactions is typically employed. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Lewis acids (e.g., ZnCl₂) or palladium catalysts improve reaction efficiency for cross-coupling steps .
- Temperature control : Reactions often require precise heating (80–120°C) to avoid side products .
- Analytical validation : Use NMR (¹H/¹³C) and HPLC to confirm intermediate purity (>95%) before proceeding .
Basic: How can the molecular structure be unambiguously confirmed?
Answer:
A combination of spectroscopic and crystallographic methods is critical:
- X-ray crystallography : Refinement via SHELXL (SHELX suite) resolves Z/E isomerism and confirms stereochemistry .
- Spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and IR (C=N stretch ~1650 cm⁻¹) validate functional groups .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺) .
Advanced: How can stereochemical control be achieved during the formation of the oxazole-isoindole conjugated system?
Answer:
The Z-configuration of the methylidene group requires:
- Directed metalation : Use of chiral auxiliaries or transition-metal templates to enforce regioselectivity .
- Hypervalent iodine reagents : Promote stereospecific cycloadditions (e.g., nitrile oxide-alkyne reactions) to form oxazole rings .
- Computational modeling : Pre-reaction DFT calculations predict favorable transition states for Z-isomer stabilization .
Advanced: What computational tools are suitable for analyzing electronic properties or reaction mechanisms?
Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., Gaussian 16 or ORCA) .
- Molecular docking : AutoDock Vina assesses binding affinity to biological targets (e.g., enzymes) if applicable .
- Crystal structure visualization : ORTEP-3 generates thermal ellipsoid plots to validate X-ray data .
Basic: What analytical techniques are critical for monitoring reaction progress?
Answer:
- Thin-layer chromatography (TLC) : Track intermediates using silica gel plates and UV visualization .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weights of intermediates .
- FT-IR spectroscopy : Monitor functional group transformations (e.g., C=O reduction) .
Advanced: How can researchers resolve discrepancies between crystallographic data and spectroscopic results?
Answer:
- Multi-program refinement : Cross-validate SHELXL-refined structures with other software (e.g., Olex2) to address outliers .
- Twinned data analysis : Use SHELXL’s TWIN/BASF commands to model twinning in challenging crystals .
- Spectroscopic re-examination : Re-run NMR under deuterated solvents (e.g., DMSO-d₆) to detect hidden impurities .
Advanced: What strategies mitigate degradation of sensitive functional groups (e.g., oxazole rings) during synthesis?
Answer:
- Inert atmosphere : Conduct reactions under N₂/Ar to prevent oxidation of dihydro-oxazole moieties .
- Low-temperature steps : Use cryogenic conditions (–20°C) for acid-sensitive intermediates .
- Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to shield reactive amines .
Advanced: How can structure-activity relationships (SAR) be explored for this compound?
Answer:
- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups on phenyl rings .
- Biological assays : Use in vitro models (e.g., microbial growth inhibition) to correlate substituents with activity .
- QSAR modeling : Apply partial least squares (PLS) regression to predict bioactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
